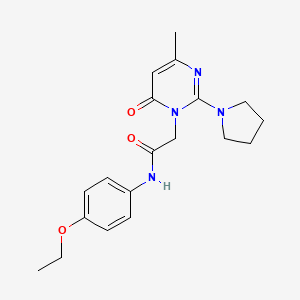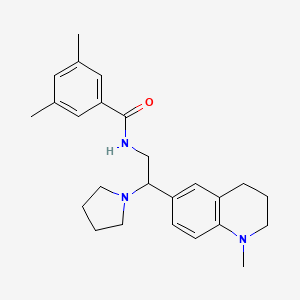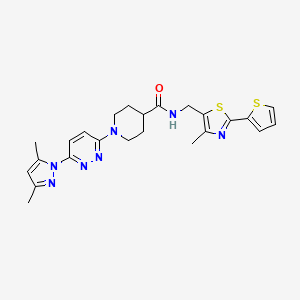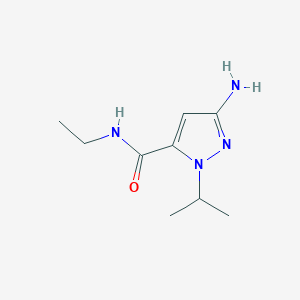
2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine, also known as 2-Bromomescaline, is a chemical compound that belongs to the phenethylamine class. This compound is of great interest to researchers due to its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamineline is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in various neurological processes, including mood regulation, perception, and cognition. By binding to this receptor, 2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamineline can modulate its activity and influence these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamineline are not well documented. However, it is known to have a similar structure to other compounds that have been shown to have psychoactive effects, suggesting that it may have similar effects on the brain. It has been shown to induce head-twitch responses in mice, which is a common indicator of psychedelic activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamineline in lab experiments is its high affinity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in the brain. However, one of the main limitations is its limited availability and high cost, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamineline. One area of interest is its potential as a treatment for various neurological and psychiatric disorders. Its affinity for the serotonin 5-HT2A receptor makes it a potential candidate for treating conditions such as depression and anxiety. Another area of interest is its potential as a tool for studying the structure and function of the brain. As more research is conducted on this compound, new applications and potential uses may be discovered.
Synthesemethoden
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamineline involves the reaction of 2-(1,3-benzodioxol-5-yl)ethanamine with pyridine-3-carboxaldehyde in the presence of hydrobromic acid. This reaction leads to the formation of 2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamineline has a wide range of potential applications in scientific research. One of its main applications is in the field of neuroscience, where it is used to study the structure and function of the brain. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various neurological processes. This makes it a useful tool for studying the role of this receptor in the brain.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-13(9-16-6-1)10-17-7-5-12-3-4-14-15(8-12)19-11-18-14/h1-4,6,8-9,17H,5,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMRKSJFXOVPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B2974107.png)







![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974120.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2974126.png)


![2-[4-(Trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B2974130.png)